2-(2,4-dimethylphenyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
Overview
Description
The compound “2-(2,4-dimethylphenyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide” is a complex organic molecule. It seems to contain functional groups such as amide, dioxo, and isoindoline, which are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR, X-ray diffraction, and computational methods. For example, the structure of “1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene” was studied using multinuclear NMR and X-ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. While specific reactions for “this compound” are not available, related compounds such as “2,4-Dimethylphenyl isocyanate” are used as pharmaceutical intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, “2,4-Dimethylphenol” has a melting point of 22-23 °C, a boiling point of 211-212 °C, and a density of 1.011 g/mL at 25 °C .
Mechanism of Action
The mechanism of action of a compound usually refers to how it interacts with biological systems. For instance, “Amitraz” is known to have insect repellent effects due to its agonistic activity in the alpha-adrenergic system, its interaction with the octopamine receptors in the central nervous system, and its driven inhibition of the synthesis of monoamine oxidases and prostaglandins .
Safety and Hazards
Future Directions
The future directions of a compound usually involve its potential applications in various fields such as pharmaceuticals, agrochemicals, and specialty chemicals. For instance, “2,2-Diphenylethan-1-amine” finds diverse applications in various fields and serves as a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-13-5-8-19(14(2)10-13)25-21(27)17-7-6-15(11-18(17)22(25)28)20(26)24-16-4-3-9-23-12-16/h3-12H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUXTJXQGBQVHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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